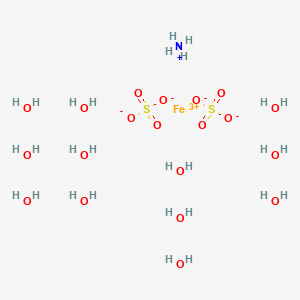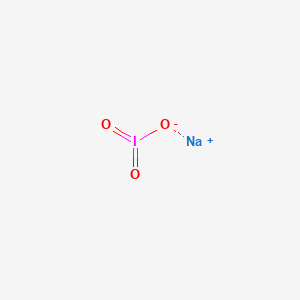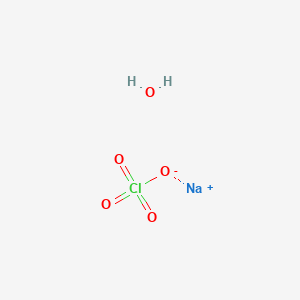
硫酸水素カリウム
概要
説明
Potassium bisulfate, also known as potassium hydrogen sulfate, is an inorganic compound with the chemical formula KHSO₄. It is the potassium acid salt of sulfuric acid and appears as a white, water-soluble solid. This compound is commonly used in various industrial and laboratory applications due to its acidic properties and solubility in water .
科学的研究の応用
Potassium bisulfate has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a disintegrating agent in analytical chemistry.
- Precursor for the preparation of potassium persulfate, a powerful oxidizing agent .
Biology and Medicine:
- Employed in the preparation of potassium bitartrate, which is used in winemaking and as a food additive .
Industry:
- Utilized in the manufacture of fertilizers.
- Acts as a catalyst in various organic synthesis reactions, such as the preparation of butyl paraben from p-hydroxybenzoic acid and n-butyl alcohol .
生化学分析
Biochemical Properties
Potassium bisulfate plays a role in various biochemical reactions. It is often used in the production of nitric acid from potassium nitrate and sulfuric acid . The reaction is as follows: KNO3 + H2SO4 → KHSO4 + HNO3
Molecular Mechanism
It is known to undergo thermal decomposition to form potassium pyrosulfate . The reaction is as follows: 2 KHSO4 → K2S2O7 + H2O
Temporal Effects in Laboratory Settings
It is known that potassium bisulfate starts to decompose at its melting point
Metabolic Pathways
It is known to be a by-product in the production of nitric acid from potassium nitrate and sulfuric acid
準備方法
Synthetic Routes and Reaction Conditions: Potassium bisulfate can be synthesized through the reaction of potassium chloride with sulfuric acid. The reaction is exothermic and proceeds as follows: [ \text{KCl} + \text{H}_2\text{SO}_4 \rightarrow \text{HCl} + \text{KHSO}_4 ] This method is widely used in laboratories for the preparation of potassium bisulfate .
Industrial Production Methods: In industrial settings, potassium bisulfate is produced as a by-product in the production of nitric acid from potassium nitrate and sulfuric acid: [ \text{KNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{KHSO}_4 + \text{HNO}_3 ] Additionally, it is produced in large quantities as the initial stage in the Mannheim process for producing potassium sulfate .
化学反応の分析
Types of Reactions: Potassium bisulfate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.
Thermal Decomposition: When heated, potassium bisulfate decomposes to form potassium pyrosulfate and water: [ 2 \text{KHSO}_4 \rightarrow \text{K}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ] At temperatures above 600°C, potassium pyrosulfate further decomposes to potassium sulfate and sulfur trioxide: [ \text{K}_2\text{S}_2\text{O}_7 \rightarrow \text{K}_2\text{SO}_4 + \text{SO}_3 ]
Acid-Base Reactions: Potassium bisulfate acts as an acid in aqueous solutions, dissociating to form potassium ions and bisulfate ions: [ \text{KHSO}_4 \rightarrow \text{K}^+ + \text{HSO}_4^- ] It can react with bases to form potassium sulfate and water.
Common Reagents and Conditions:
Reagents: Sulfuric acid, potassium chloride, potassium nitrate.
Conditions: High temperatures for thermal decomposition, aqueous solutions for acid-base reactions.
Major Products:
Thermal Decomposition: Potassium pyrosulfate, potassium sulfate, sulfur trioxide.
Acid-Base Reactions: Potassium sulfate, water.
作用機序
Potassium bisulfate exerts its effects primarily through its acidic properties. In aqueous solutions, it dissociates to release hydrogen ions, which contribute to the acidity of the solution. This acidic environment can catalyze various chemical reactions, including esterification and dehydration reactions. The molecular targets and pathways involved are primarily related to its ability to donate protons and participate in acid-base equilibria .
類似化合物との比較
Potassium bisulfate can be compared with other similar compounds, such as sodium bisulfate and potassium sulfate:
Sodium Bisulfate (NaHSO₄):
- Similar acidic properties and solubility in water.
- Used in similar applications, such as pH adjustment and cleaning agents.
Potassium Sulfate (K₂SO₄):
- Does not exhibit the same acidic properties as potassium bisulfate.
- Primarily used as a fertilizer due to its potassium content.
Uniqueness of Potassium Bisulfate:
- Potassium bisulfate’s unique combination of acidic properties and solubility makes it particularly useful in applications requiring a strong acid that is also water-soluble.
- Its ability to act as a precursor for other important compounds, such as potassium persulfate, further distinguishes it from similar compounds .
特性
IUPAC Name |
potassium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKVPAROMQMJNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KHSO4, HKO4S | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM HYDROGEN SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | potassium bisulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_bisulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7778-80-5 (Parent) | |
| Record name | Potassium bisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047715 | |
| Record name | Potassium bisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium hydrogen sulfate is a colorless crystalline solid with a sulfur odor. It may cause illness from ingestion. If heated to high temperatures it may emit toxic fumes. It is used to make fertilizers and wine., White deliquescent crystals, pieces or granules, White deliquescent solid; [Merck Index] Colorless to white hygroscopic solid; [ICSC], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER. | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POTASSIUM HYDROGEN SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium bisulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9508 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Freely soluble in water, insoluble in ethanol, Solubility in water, g/100ml: 49 (very good) | |
| Record name | POTASSIUM HYDROGEN SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.2 g/cm³ | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
7646-93-7 | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4311 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium bisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium bisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogensulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM BISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J1K03241F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM HYDROGEN SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1585 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Potassium Bisulfate?
A1: Potassium Bisulfate, also known as Potassium Hydrogen Sulfate, has the molecular formula KHSO4 and a molecular weight of 136.17 g/mol. []
Q2: Is Potassium Bisulfate hygroscopic? What precautions should be taken during handling and storage?
A2: Yes, Potassium Bisulfate is hygroscopic and corrosive. [] It should be stored in a cool, dry place. Proper personal protective equipment should be worn during handling, and thorough washing is recommended after contact. []
Q3: What is the melting point of Potassium Bisulfate?
A3: Potassium Bisulfate has a melting point of 214°C. []
Q4: How is Potassium Bisulfate utilized in the synthesis of esters?
A4: Potassium Bisulfate serves as an efficient catalyst in esterification reactions. It facilitates the reaction between alcohols and carboxylic acids to yield esters, often with high yields. Studies have explored its use in synthesizing various esters, including:
- Normal Propyl Cinnamylate: Synthesized from normal propyl alcohol and cinnamic acid with potassium bisulfate as a catalyst. []
- Isopropyl Cinnamylate: Prepared from isopropyl alcohol and cinnamic acid using potassium bisulfate as a catalyst. []
- n-Butyl Cinnamate: Produced from n-butanol and cinnamic acid in the presence of potassium bisulfate as a catalyst. []
- Hexyl Hexanoate: Synthesized by reacting hexanoic acid and n-hexanol with potassium bisulfate as a catalyst. []
- Amyl Cinnamate: Synthesized through the esterification of amyl alcohol with cinnamic acid, catalyzed by potassium bisulfate monohydrate. []
- Iso-butyl Cinnamate: Prepared from iso-butanol and cinnamic acid in the presence of potassium bisulfate monohydrate. []
- Phytosteryl oleate: Synthesized from stigmasterol and oleic acid using composite catalysts of potassium bisulfate and metal oxide. []
Q5: Can potassium bisulfate be reused in esterification reactions?
A5: Yes, a significant advantage of using potassium bisulfate as a catalyst is its reusability. Studies have shown that it can be easily recovered and reused multiple times in esterification reactions without significant loss of catalytic activity. [, , , ]
Q6: Beyond esterification, what other catalytic applications does Potassium Bisulfate have?
A6: Potassium Bisulfate exhibits catalytic activity in various other reactions, including:
- Dehydration-polymerization of aspartic acid: Potassium bisulfate effectively catalyzes the dehydration-polymerization of aspartic acid to produce polyaspartate. []
- Synthesis of adipic acid: Utilized as the acidic ligand in the reaction of cyclohexanone and hydrogen peroxide to form adipic acid. []
- Synthesis of glucose pentaacetate: Used as a catalyst for the synthesis of glucose pentaacetate from glucose and acetic anhydride under microwave irradiation in solvent-free conditions. []
- Conversion of acetaldehyde to metaldehyde: Demonstrates catalytic activity in the conversion of acetaldehyde to metaldehyde, with its activity influenced by compression. []
Q7: What are the advantages of using potassium bisulfate as a catalyst in organic synthesis?
A7: Potassium bisulfate offers several advantages as a catalyst, including:
Q8: How is Potassium Bisulfate utilized in fertilizer production?
A8: Potassium Bisulfate plays a crucial role in fertilizer production, particularly in the creation of S-based compound fertilizers.
- Replacement for potassium sulfate: Potassium chloride is reacted with sulfuric acid to produce potassium bisulfate and hydrogen chloride gas. [, ] This allows for the use of the more cost-effective potassium chloride as a raw material. []
- Production of foliar and Ca-S-Si compound fertilizers: Potassium bisulfate is reacted with titanium-bearing blast furnace slag to enhance the solubility of the slag and convert nutrients into plant-available forms. []
Q9: Are there environmental concerns associated with Potassium Bisulfate use?
A9: While Potassium Bisulfate offers benefits in various applications, it's crucial to consider its potential environmental impacts:
- Recycling: Exploring recycling strategies for Potassium Bisulfate, particularly in industrial processes, can contribute to resource efficiency and minimize waste. []
Q10: What analytical techniques are employed to characterize and quantify Potassium Bisulfate?
A10: Various analytical methods are utilized for characterizing and quantifying Potassium Bisulfate, including:
- X-ray diffraction (XRD): To determine the crystalline structure of potassium bisulfate and its transformations during reactions. [, ]
- Thermal gravimetric analysis (TGA): To study the thermal decomposition behavior and kinetics of reactions involving potassium bisulfate. [, ]
- Scanning electron microscopy (SEM): To examine the morphology and microstructure of potassium bisulfate samples. []
- Differential scanning calorimetry (DSC): To analyze thermal transitions, such as melting and phase changes. []
- Raman Spectroscopy: To study the vibrational modes of potassium bisulfate and its interactions in molten states. []
- Potassium Bisulfate can be used to extract alumina from coal fly ash at low temperatures. []
- The compression of Potassium Bisulfate can influence its surface acidity and catalytic activity. []
- Potassium Bisulfate has been investigated as a potential leaching agent for recovering platinum group elements from used catalytic converters. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)



